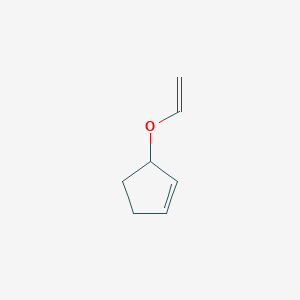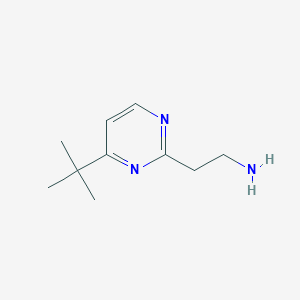![molecular formula C17H20N4O4 B14127838 N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide CAS No. 1146911-24-1](/img/structure/B14127838.png)
N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-amino-, 2-[imino(3,4,5-trimethoxyphenyl)methyl]hydrazide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzoic acid moiety substituted with an amino group and a hydrazide linkage to a trimethoxyphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-amino-, 2-[imino(3,4,5-trimethoxyphenyl)methyl]hydrazide typically involves the reaction of 3-amino benzoic acid hydrazide with 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to reduce the reaction time and improve the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-amino-, 2-[imino(3,4,5-trimethoxyphenyl)methyl]hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-amino-, 2-[imino(3,4,5-trimethoxyphenyl)methyl]hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-amino-, 2-[imino(3,4,5-trimethoxyphenyl)methyl]hydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The hydrazone linkage is crucial for its biological activity, as it can undergo tautomerization and interact with nucleophilic sites in biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 3-amino-: Shares the benzoic acid moiety but lacks the hydrazone linkage.
3,4,5-Trimethoxybenzaldehyde: Contains the trimethoxyphenyl group but lacks the hydrazide linkage.
Hydrazones: A broad class of compounds with similar hydrazone linkages but different substituents.
Uniqueness
Benzoic acid, 3-amino-, 2-[imino(3,4,5-trimethoxyphenyl)methyl]hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1146911-24-1 |
|---|---|
Molekularformel |
C17H20N4O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
3-amino-N-[(Z)-[amino-(3,4,5-trimethoxyphenyl)methylidene]amino]benzamide |
InChI |
InChI=1S/C17H20N4O4/c1-23-13-8-11(9-14(24-2)15(13)25-3)16(19)20-21-17(22)10-5-4-6-12(18)7-10/h4-9H,18H2,1-3H3,(H2,19,20)(H,21,22) |
InChI-Schlüssel |
UKCORNIMKKCEMD-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C(=N/NC(=O)C2=CC(=CC=C2)N)/N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=NNC(=O)C2=CC(=CC=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14127768.png)




![1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127794.png)


![7-[[2-(Carbamoylamino)-4-[[4-[2-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B14127822.png)
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14127825.png)

